Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
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Overview
Description
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic and ester functional groups, which can contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves multiple steps, including the formation of ester and amide bonds. Common reagents used in the synthesis may include methyl esters, isocyanates, and protecting groups for the hydroxyl and amine functionalities. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate may include other esters and amides with aromatic substituents, such as:
- Methyl 2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Ethyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H21NO5/c1-9-8-10(6-7-11(9)17)12(13(18)20-5)16-14(19)21-15(2,3)4/h6-8,12,17H,1-5H3,(H,16,19) |
InChI Key |
UGJJPGCSSGORSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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